molecular formula C22H19ClN2O3S B11330178 5-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11330178
M. Wt: 426.9 g/mol
InChI Key: OBSWJWZXQYGAEB-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: The synthesis begins with the formation of the thieno[2,3-d]pyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a guanidine derivative under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the thieno[2,3-d]pyrimidine core is treated with a 4-chlorophenyl halide in the presence of a base.

    Introduction of the 3,4-Dimethoxyphenylethyl Group: The final step involves the addition of the 3,4-dimethoxyphenylethyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the intermediate product is treated with a 3,4-dimethoxyphenylethyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nitrating agents like nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Pharmacology: Research has focused on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.

    Chemical Biology: The compound has been used as a tool to study biological pathways and molecular mechanisms, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels.

    Pathways Involved: The compound can affect various signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one: Lacks the 3,4-dimethoxyphenylethyl group, resulting in different biological activity.

    3-(3,4-Dimethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one: Lacks the 4-chlorophenyl group, leading to variations in chemical reactivity and biological effects.

    5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one: Lacks both the 4-chlorophenyl and 3,4-dimethoxyphenylethyl groups, resulting in a simpler structure with distinct properties.

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the 4-chlorophenyl and 3,4-dimethoxyphenylethyl groups contributes to its distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19ClN2O3S/c1-27-18-8-3-14(11-19(18)28-2)9-10-25-13-24-21-20(22(25)26)17(12-29-21)15-4-6-16(23)7-5-15/h3-8,11-13H,9-10H2,1-2H3

InChI Key

OBSWJWZXQYGAEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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